Tetraethylammonium acetate tetrahydrate

Catalog No.
S1897718
CAS No.
67533-12-4
M.F
C10H31NO6
M. Wt
261.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium acetate tetrahydrate

CAS Number

67533-12-4

Product Name

Tetraethylammonium acetate tetrahydrate

IUPAC Name

tetraethylazanium;acetate;tetrahydrate

Molecular Formula

C10H31NO6

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C8H20N.C2H4O2.4H2O/c1-5-9(6-2,7-3)8-4;1-2(3)4;;;;/h5-8H2,1-4H3;1H3,(H,3,4);4*1H2/q+1;;;;;/p-1

InChI Key

QNOAKQGNSWGYOE-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O

Canonical SMILES

CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O

Molecular Structure Analysis

The molecule consists of a positively charged tetraethylammonium cation (Et4N+) and a negatively charged acetate anion (CH3COO-). Four water molecules are hydrogen-bonded to the cation, forming a tetrahydrate structure []. The bulky ethyl groups (Et) of the cation and the delocalization of charge in the acetate anion contribute to the good solubility of TEAA•4H2O in organic solvents [].


Chemical Reactions Analysis

Synthesis

TEAA•4H2O is typically synthesized by the reaction of tetraethylamine (Et4N) with acetic acid (CH3COOH) according to the following equation:

(Et)₄N + CH₃COOH → (Et)₄N(OCOCH₃) + H₂O

Other Reactions

TEAA•4H2O finds application in various organic reactions. Here are two examples:

  • Ring opening of cyclic organophosphates

    TEAA•4H2O can act as a catalyst for the ring-opening reaction of 1,3,2-dioxaphospholanes with nucleophiles [].

  • Synthesis of ether phospholipids

    TEAA•4H2O can be used in the preparation of ether phospholipids, which are important components of cell membranes [].

Note

Specific reaction conditions and detailed mechanisms for these reactions might require further literature exploration.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₀H₃₁NO₆ (including water molecules)
  • Molecular Weight: 261.36 g/mol
  • Melting Point: Not readily available
  • Boiling Point: Decomposes upon heating []
  • Solubility: Soluble in water, methanol, ethanol, and other polar organic solvents []
  • Stability: Hygroscopic (absorbs moisture from the air) []

Membrane Separation Processes

TEAA•4H₂O has been studied for its ability to create membranes selectively permeable to carbon dioxide (CO₂) while hindering the passage of other gases like hydrogen (H₂) and methane (CH₄). This property makes it a potential candidate for developing membranes for CO₂ capture technologies. A study published in the Journal of Membrane Science demonstrated the use of TEAA•4H₂O in preparing such membranes. Source: Separation of Carbon Dioxide from Hydrogen and Methane using Supported Ionic Liquid Membranes, Journal of Membrane Science:

Organic Synthesis

The unique properties of TEAA•4H₂O make it a valuable reagent in organic synthesis. Research has explored its application in:

  • Ring-Opening Reactions: A study described the use of TEAA•4H₂O as a catalyst for the ring-opening of 1,3,2-dioxaphospholanes, expanding the possibilities for synthesizing specific organophosphorus compounds. Source: Ring-Opening of 1,3,2-Dioxaphospholanes by Tetraethylammonium Acetate, The Journal of Organic Chemistry:
  • Ether Phospholipid Synthesis: TEAA•4H₂O has also been employed as a catalyst in the synthesis of ether phospholipids, a class of lipids with various biological functions. Source: Synthesis of Ether Phospholipids with a Primary Ether Linkage at the sn-1 Position, Chemistry and Biodiversity

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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